N-benzyl-2-(4-bromophenyl)propan-2-amine CAS 1157506-55-2 properties
N-benzyl-2-(4-bromophenyl)propan-2-amine CAS 1157506-55-2 properties
The following technical guide provides an in-depth analysis of N-benzyl-2-(4-bromophenyl)propan-2-amine (CAS 1157506-55-2). This document is structured for researchers and drug development professionals, focusing on the compound's utility as a sterically hindered, functionalizable building block in medicinal chemistry.
Executive Summary
N-benzyl-2-(4-bromophenyl)propan-2-amine (CAS 1157506-55-2) is a specialized secondary amine intermediate characterized by a gem-dimethyl (cumyl) core and a para-brominated aromatic ring. Structurally, it is the N-benzyl derivative of 4-bromophentermine (4-bromo-
Its significance in drug discovery lies in its dual functionality:
-
Steric Protection: The gem-dimethyl group adjacent to the nitrogen confers high metabolic stability by blocking
-oxidation (MAO resistance). -
Synthetic Versatility: The aryl bromide serves as a high-fidelity handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of diverse chemical libraries from a stable amine scaffold.
This compound is primarily utilized as a late-stage intermediate in the synthesis of anorectics, psychotropic analogs, and specific GPCR ligands (e.g., 5-HT
Chemical Identity & Physicochemical Properties[1][2]
The compound exhibits lipophilic properties typical of benzylated phenethylamines. The presence of the bromine atom significantly increases molecular weight and lipophilicity (
Table 1: Physicochemical Data Profile
| Property | Value / Description |
| CAS Number | 1157506-55-2 |
| IUPAC Name | N-benzyl-2-(4-bromophenyl)propan-2-amine |
| Synonyms | N-Benzyl-4-bromophentermine; N-Benzyl-1-(4-bromophenyl)-1-methylethylamine |
| Molecular Formula | |
| Molecular Weight | 304.23 g/mol |
| Physical State | Viscous oil (free base); White crystalline solid (HCl salt) |
| Predicted Boiling Point | ~360°C (at 760 mmHg) |
| Predicted pKa | ~9.8 (Base strength slightly reduced by steric bulk) |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |
Synthetic Pathways[6]
The synthesis of sterically hindered amines like CAS 1157506-55-2 requires overcoming the nucleophilic impediment caused by the gem-dimethyl group. Standard S
Recommended Protocol: The Ritter-Reduction Sequence
The most robust industrial route involves a Ritter reaction to install the nitrogen functionality, followed by reduction. This method avoids the formation of elimination byproducts common in direct alkylation of tertiary halides.
Step-by-Step Methodology
-
Precursor Formation: Grignard addition of methylmagnesium bromide to 4-bromoacetophenone yields 2-(4-bromophenyl)propan-2-ol .
-
Ritter Reaction: The tertiary alcohol is treated with benzonitrile in the presence of sulfuric acid (
). The carbocation intermediate is trapped by the nitrile to form the N-benzoyl amide. -
Reduction: The amide is reduced using Lithium Aluminum Hydride (
) or Borane-THF ( ) to yield the target secondary amine.
Visualization of Synthesis
The following diagram illustrates the convergent synthesis starting from 4-bromoacetophenone.
Figure 1: Ritter-Reduction synthetic pathway for sterically hindered benzylamines.
Applications in Drug Discovery
Versatile Scaffold for Diversity-Oriented Synthesis (DOS)
The para-bromine substituent is a "silent" handle during the amine formation but becomes the primary reactive site for downstream diversification. Researchers use this scaffold to generate libraries of biaryl amines via Suzuki couplings.
-
Workflow:
-
Synthesize CAS 1157506-55-2.[1]
-
Perform Pd-catalyzed cross-coupling with aryl boronic acids.
-
Result: A library of N-benzyl-cumylamines with varied biaryl tails, screening for GPCR affinity.
-
Pharmacology & Metabolic Stability
The gem-dimethyl effect prevents the action of Monoamine Oxidase (MAO) on the
-
Mechanism: The methyl groups create a steric shield that blocks the approach of the enzyme's active site iron-oxo species.
-
Result: Analogs derived from this scaffold typically exhibit significantly longer half-lives (
) than their phenethylamine counterparts. -
Receptor Targets: N-benzyl phenethylamines are documented ligands for 5-HT
and 5-HTngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> receptors.[2] The addition of the bromine atom (a lipophilic halogen) at the para-position often enhances potency by filling hydrophobic pockets in the receptor binding site [1].
Analytical Characterization
To validate the identity of CAS 1157506-55-2, the following spectral signatures are diagnostic:
-
NMR (400 MHz,
):-
1.15 (s, 6H,
) – Characteristic gem-dimethyl singlet. -
3.65 (s, 2H,
) – Benzylic methylene. - 7.20–7.50 (m, 9H, Ar-H) – Overlapping aromatic signals; Br-phenyl doublet distinct.
-
1.15 (s, 6H,
-
Mass Spectrometry (ESI+):
-
Parent Ion
(1:1 isotopic pattern due to ). -
Fragmentation often shows loss of the benzyl group (
91) or the cumyl cation.
-
Safety & Handling
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol:
-
Operate within a fume hood.
-
Wear nitrile gloves and chemical safety goggles.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation of the secondary amine over time.
-
References
-
Hansen, M., et al. (2015). "Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists." Bioorganic & Medicinal Chemistry, 23(14), 3933-3937.[3] Link
- Krimen, L. I., & Cota, D. J. (1969). "The Ritter Reaction." Organic Reactions, 17, 213-325. (Foundational methodology for tertiary amine synthesis).
-
PubChem Compound Summary. (2025). "N-benzyl-2-(4-bromophenyl)propan-2-amine."[4][1] National Center for Biotechnology Information. Link
- Cody, J. T. (2002). "Precursor medications as a source of methamphetamine and/or amphetamine positive drug testing results." Journal of Occupational and Environmental Medicine, 44(5), 435-450. (Context on phenethylamine metabolism and analysis).
Sources
- 1. 221368-76-9|5,6-Dibromo-1,1,3,3-tetramethylisoindoline|BLD Pharm [bldpharm.com]
- 2. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS Number List - 1 - Page 180901 - Chemicalbook [amp.chemicalbook.com]
